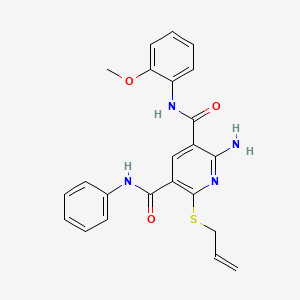![molecular formula C11H15N3O3 B4844436 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4844436.png)
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid
説明
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid, also known as CP-690,550, is a small molecule inhibitor that has shown promise in the treatment of autoimmune diseases. This compound was first synthesized in 2003 and has since been the subject of numerous scientific studies. In
作用機序
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid works by inhibiting the activity of Janus kinase 3 (JAK3), a tyrosine kinase involved in the signaling pathways of various cytokines. By inhibiting JAK3, 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid prevents the activation of T-cells and the production of cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. In preclinical studies, 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has been shown to reduce inflammation in animal models of autoimmune diseases. 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has also been shown to reduce the number of activated T-cells in the blood of patients with rheumatoid arthritis. In clinical trials, 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
One advantage of 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid is its specificity for JAK3, which reduces the risk of off-target effects. 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid also has a relatively long half-life, which allows for once-daily dosing. One limitation of 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid is its potential to increase the risk of infections, as JAK3 is involved in the immune response. 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid may also have effects on other cell types, which could lead to unintended consequences.
将来の方向性
There are several future directions for research on 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid. One direction is to explore the use of 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid in combination with other drugs for the treatment of autoimmune diseases. Another direction is to investigate the potential use of 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid in other autoimmune diseases such as multiple sclerosis and lupus. Finally, there is a need for further research on the long-term safety and efficacy of 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid in humans.
Conclusion:
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid is a promising small molecule inhibitor that has shown potential in the treatment of autoimmune diseases. Its specificity for JAK3 and once-daily dosing make it an attractive option for patients. Further research is needed to fully understand the potential benefits and limitations of 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid in the treatment of autoimmune diseases.
科学的研究の応用
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has been shown to inhibit the production of cytokines such as interleukin-2 and interferon-gamma, which are involved in the inflammatory response. 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has also been shown to prevent the activation of T-cells, which play a key role in the immune response.
特性
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10(12-8-3-1-2-4-8)7-14-6-5-9(13-14)11(16)17/h5-6,8H,1-4,7H2,(H,12,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEHMNUKRADROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Cyclopentylamino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4844358.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4844360.png)
![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4844366.png)
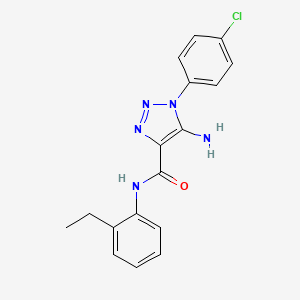
![methyl 1-cyclopropyl-2-[(4-fluorobenzyl)thio]-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4844391.png)
![1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B4844393.png)
![1-methyl-3-[(2-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4844402.png)
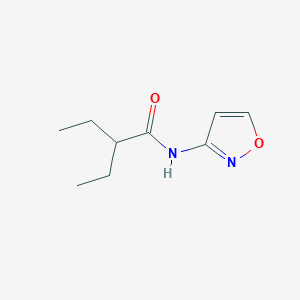
![2-{[3-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4844418.png)
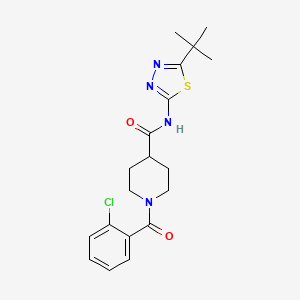
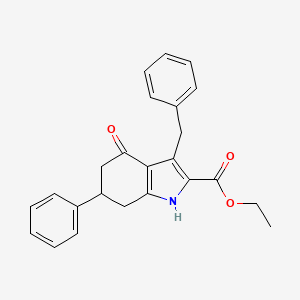
![4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4844443.png)

